2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide
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Overview
Description
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methoxyphenylhydrazine with benzoyl chloride to form 4-methoxyphenylhydrazinecarbothioamide. This intermediate is then cyclized to form the triazole ring.
Attachment of the Sulfanyl Group: The triazole ring is further reacted with thiol-containing compounds to introduce the sulfanyl group.
Formation of the Phenylacetamide Group: The final step involves the reaction of the triazole-sulfanyl intermediate with naphthalen-2-yl and phenylacetamide derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenylacetamide group, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anticancer or antimicrobial agent.
Material Science: Its properties can be exploited in the development of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as monoamine oxidase or acetylcholinesterase.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, apoptosis, or inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N’-[(E)-2-pyridinylmethylidene]acetohydrazide
- **2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
The uniqueness of 2-((5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-2-yl)-N-phenylacetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
332384-97-1 |
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Molecular Formula |
C33H26N4O2S |
Molecular Weight |
542.7g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-2-yl-N-phenylacetamide |
InChI |
InChI=1S/C33H26N4O2S/c1-39-30-20-17-25(18-21-30)32-34-35-33(37(32)28-14-6-3-7-15-28)40-23-31(38)36(27-12-4-2-5-13-27)29-19-16-24-10-8-9-11-26(24)22-29/h2-22H,23H2,1H3 |
InChI Key |
HUBZNSGQXVNHJO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5 |
Origin of Product |
United States |
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